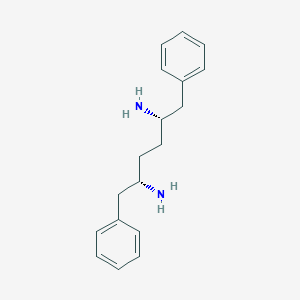

(2S,5S)-1,6-diphenylhexane-2,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H24N2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(2S,5S)-1,6-diphenylhexane-2,5-diamine |

InChI |

InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m0/s1 |

InChI Key |

CTVQBUFULGSGGL-ROUUACIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC[C@@H](CC2=CC=CC=C2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2s,5s 1,6 Diphenylhexane 2,5 Diamine and Its Stereoisomers

Asymmetric Synthesis Approaches

The asymmetric synthesis of (2S,5S)-1,6-diphenylhexane-2,5-diamine and its related stereoisomers relies on methodologies that can effectively establish the two chiral centers with high fidelity. These approaches can be broadly categorized into those that utilize existing chirality from natural sources, those that employ chiral catalysts to induce stereoselectivity, and those that leverage small organic molecules as catalysts.

Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral diamines, amino acids are common precursors. A general strategy involves the modification of the carboxylic acid functionality of an amino acid to introduce the second amine group and extend the carbon backbone. For instance, a method for synthesizing long-chain diamines and tetramines has been reported starting from natural α-amino acids like phenylalanine and lysine. This approach often involves the conversion of the amino acid to a corresponding N-protected amino aldehyde, which can then undergo reactions such as Wittig olefination to build the carbon skeleton. Subsequent functional group manipulations, including the introduction of the second nitrogen atom, lead to the target diamine. While this strategy is effective for generating chiral amines, the specific application to (2S,5S)-1,6-diphenylhexane-2,5-diamine would require a multi-step sequence starting from a suitable chiral precursor.

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral diamines. These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Copper-catalyzed reactions have been developed for the synthesis of chiral 1,2-diamines. One such approach is the reductive coupling of imines and allenamides. While not specifically reported for (2S,5S)-1,6-diphenylhexane-2,5-diamine, this methodology provides a pathway to chiral 1,2-diamino synthons. The reaction typically employs a copper catalyst and a suitable chiral ligand to achieve high diastereoselectivity. The use of diamine-based ligands has been particularly important in advancing copper-catalyzed cross-coupling reactions to form C-N bonds under mild conditions.

| Catalyst System | Substrates | Product Type | Stereoselectivity |

| Cu-catalyst/Chiral Ligand | Chiral Allenamide + N-Alkyl Aldimines | Chiral 1,2-Diamino Synthon | High Diastereoselectivity |

This table represents a general approach and is not specific to the synthesis of (2S,5S)-1,6-diphenylhexane-2,5-diamine.

Nickel-catalyzed cross-coupling reactions offer a versatile method for the enantioconvergent synthesis of chiral amines. These reactions typically involve the coupling of an alkylzinc reagent with a racemic electrophile in the presence of a chiral nickel catalyst. This approach has been successfully applied to the synthesis of protected dialkyl carbinamines bearing a variety of functional groups. A versatile method for accessing differentially substituted 1,3- and 1,4-diamines involves a nickel-catalyzed three-component 1,2-carboamination of alkenyl amines. This reaction proceeds efficiently with free primary and secondary amines without the need for a directing auxiliary or protecting group.

| Catalyst | Coupling Partners | Product Type |

| Chiral Nickel Catalyst | Alkylzinc Reagent + Racemic α-Phthalimido Alkyl Chloride/NHP Ester | Protected Dialkyl Carbinamine |

| Nickel Catalyst | Alkenyl Amine + Aryl/Alkenylboronic Ester + N-O Electrophile | Differentially Substituted 1,3- and 1,4-Diamine |

This table illustrates general nickel-catalyzed methods for amine and diamine synthesis.

The asymmetric Michael addition is a powerful C-C bond-forming reaction that can be adapted for the synthesis of chiral diamines. While direct synthesis of 1,6-diamines through this method is less common, the principles can be applied to create precursors that are subsequently converted to the target diamine. For example, the reaction of a crotonate-derived chiral phosphonium (B103445) salt with α,β-unsaturated carbonyl compounds can afford optically active cyclohexa-1,3-diene derivatives, which can serve as versatile intermediates.

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthetic chemistry. Chiral diamines themselves are often used as organocatalysts, but they can also be the targets of organocatalytic synthesis.

One of the key strategies in organocatalysis is the aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound. While this is a common method for C-N bond formation, its application to the direct synthesis of 1,6-diamines like (2S,5S)-1,6-diphenylhexane-2,5-diamine is not straightforward. However, organocatalytic methods can be employed to synthesize precursors to such diamines. For instance, an organocatalytic asymmetric Mannich reaction of protected amino ketones with imines, catalyzed by an L-proline-derived tetrazole, can afford chiral 1,2- and 1,4-diamines with excellent yields and enantioselectivities. The regioselectivity of the reaction can be controlled by the choice of protecting group on the amino ketone.

| Catalyst | Reactants | Product | Stereoselectivity |

| L-proline-derived tetrazole | Protected Amino Ketone + Imine | Chiral 1,2- or 1,4-Diamine | Up to 99% ee |

This table represents a general organocatalytic approach to chiral diamines.

Stereospecific Synthesis via Diaza-Cope Rearrangement

The Diaza-Cope rearrangement offers a powerful and stereospecific method for the synthesis of vicinal diamines. nih.govresearchgate.net This nih.govnih.gov-sigmatropic rearrangement proceeds through a chair-like six-membered transition state, effectively transferring the stereochemical information from the starting materials to the product. nih.gov

In a notable application, the reaction of an appropriate aldehyde with a chiral diamine, such as (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine, can initiate the rearrangement. nih.govnih.gov The initial condensation forms a diimine intermediate, which then undergoes the rearrangement upon heating to yield the desired diamine with high stereospecificity. The stereochemistry of the final product is dictated by the configuration of the chiral auxiliary used.

Researchers have demonstrated that this method is applicable to a wide range of aldehydes, allowing for the synthesis of various substituted vicinal diamines with excellent yield and stereoselectivity. researchgate.net Density Functional Theory (DFT) computations have provided insights into the transition state, confirming the stereospecific nature of the rearrangement. researchgate.net

Stereoselective Addition of Organometallic Reagents to Chiral Glyoxal (B1671930) Derivatives

The stereoselective addition of organometallic reagents to chiral derivatives of glyoxal presents another effective strategy for synthesizing 1,2-difunctional compounds, including diamines. benthamdirect.com This approach relies on the use of a chiral auxiliary to direct the incoming nucleophile to a specific face of the electrophile.

Chiral masked forms of glyoxal can be prepared from readily available starting materials by reaction with enantiopure compounds like chiral diamines or amino alcohols. benthamdirect.com These chiral synthons then react with organometallic reagents, such as Grignard or organolithium reagents. researchgate.net The chiral auxiliary induces asymmetry, leading to the formation of optically enriched or pure 1,2-difunctional compounds. benthamdirect.com Subsequent chemical transformations can then convert these intermediates into the desired diamine. The choice of chiral auxiliary and organometallic reagent is crucial for achieving high diastereoselectivity. researchgate.net

Ring-Opening Reactions of Chiral Aziridines

Chiral aziridines are versatile building blocks in organic synthesis, and their ring-opening reactions provide a direct route to vicinal diamines. researchgate.netchemrxiv.org This method involves the nucleophilic attack on one of the carbon atoms of the aziridine (B145994) ring, leading to its opening and the formation of a new carbon-nucleophile bond.

The regioselectivity and stereospecificity of the ring-opening are critical aspects of this methodology. chemrxiv.orgnih.gov The reaction typically proceeds with inversion of configuration at the center of nucleophilic attack. By using an enantiomerically pure aziridine and a suitable nitrogen nucleophile, it is possible to synthesize chiral diamines with high stereochemical purity. researchgate.net Lewis acids are often employed to activate the aziridine ring towards nucleophilic attack. nih.gov This strategy has been successfully applied to the synthesis of various chiral diamines. researchgate.net

Functional Group Transformations and Reductions of Precursors

Enantioselective Reduction of Dione (B5365651) Intermediates (e.g., 1,6-Diphenyl-2,5-hexanedione)

An alternative approach to (2S,5S)-1,6-diphenylhexane-2,5-diamine involves the enantioselective reduction of a prochiral dione precursor, such as 1,6-diphenyl-2,5-hexanedione. This method relies on the use of a chiral reducing agent or a catalyst to selectively produce one enantiomer of the corresponding diol, which can then be converted to the diamine.

Various catalytic systems have been developed for the asymmetric reduction of ketones. These often involve a metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity. Following the reduction to the diol, the hydroxyl groups can be converted to amino groups through standard functional group interconversions, such as mesylation followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

Diastereoselective Reduction of Enamine and Ketone Precursors

The diastereoselective reduction of enamine and ketone precursors offers another pathway to the target diamine. rsc.org In this strategy, a chiral center already present in the precursor molecule directs the reduction of a nearby prochiral group. For instance, the reduction of an enamine derived from a chiral amine can proceed with high diastereoselectivity. rsc.org

Similarly, the reduction of a ketone precursor containing a stereocenter can be influenced by that center, leading to the preferential formation of one diastereomer of the resulting alcohol. The stereochemical outcome is often dictated by steric and electronic factors within the substrate.

Debenzylation and Deprotection Strategies

In many synthetic routes towards (2S,5S)-1,6-diphenylhexane-2,5-diamine, protecting groups are employed to mask the amine functionalities during intermediate steps. The final stage of these syntheses, therefore, involves the removal of these protecting groups.

Benzyl (B1604629) groups are commonly used as protecting groups for amines. Their removal, or debenzylation, is typically achieved through catalytic hydrogenation. This process involves reacting the protected diamine with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is generally clean and efficient, yielding the free diamine. Other deprotection strategies may be necessary depending on the specific protecting groups used throughout the synthesis.

Synthesis of Key Chiral Diamine and Diamino Alcohol Intermediates

The synthesis of chiral 1,2-diamino compounds is a challenging yet important field in organic chemistry, given their prevalence in biologically active molecules and their use as asymmetric inducers. acs.org Methodologies often focus on the stereocontrolled formation of the two contiguous stereocenters.

A key intermediate in the synthesis of certain complex molecules is the diamino alcohol (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol. A notable synthesis of a protected form of this diamino alcohol, specifically (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane, has been developed starting from L-phenylalanine. This multi-step process involves the formation of an enaminone, which is a critical intermediate for controlling the stereochemistry.

The table below summarizes the key transformation in the synthesis of the diamino alcohol core.

| Precursor | Reagents | Product | Diastereoselectivity |

| (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene | 1. Borane-sulfonate derivative 2. Sodium borohydride | (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane | 84% |

Low-valent titanium reagents are powerful tools for reductive C-C bond formation, including the pinacol (B44631) coupling of carbonyl compounds to form 1,2-diols. This methodology can be extended to the reductive coupling of imines to generate 1,2-diamines. The synthesis of C2-symmetric diaminodiols can be envisioned through a titanium-mediated reductive homocoupling of a suitable chiral imine or a related precursor.

While specific examples for the direct synthesis of C2-symmetric diaminodiols analogous to the core structure of this article are not extensively documented, the principles of titanium-mediated coupling provide a viable synthetic strategy. The reaction would likely proceed through the formation of a low-valent titanium species, for example, from the reduction of TiCl4 with a reducing agent like zinc or magnesium. This low-valent titanium then mediates the reductive coupling of two molecules of a chiral imine derived from an amino alcohol. The stereochemical outcome of such a reaction would be highly dependent on the nature of the chiral auxiliary on the imine and the reaction conditions.

A plausible synthetic route could involve the following steps:

Preparation of a chiral imine: Synthesis of an imine from a chiral amino alcohol, which would introduce the desired stereocenters.

Titanium-mediated reductive coupling: Homocoupling of the chiral imine using a low-valent titanium reagent to form the C2-symmetric diaminodiol.

This approach offers the potential for a convergent synthesis of C2-symmetric diaminodiols, which are valuable building blocks for the synthesis of chiral ligands and catalysts. Further research in this area could lead to the development of highly stereoselective methods for the synthesis of these important compounds.

Control and Optimization of Stereoselectivity and Diastereoselectivity

The control of stereochemistry is paramount in the synthesis of molecules with multiple stereocenters like (2S,5S)-1,6-diphenylhexane-2,5-diamine and its intermediates. Both stereoselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others) need to be carefully managed.

Several strategies are employed to achieve high levels of stereocontrol in the synthesis of diamines and amino alcohols:

Substrate Control: This approach utilizes the existing stereochemistry in the starting material to direct the formation of new stereocenters. The synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol from L-phenylalanine is a prime example of substrate control, where the stereocenter from the amino acid influences the stereochemical outcome of subsequent reactions.

Reagent Control: The choice of reagents can have a significant impact on the stereochemical outcome. In the diastereoselective reduction of α-aminoketones to form β-aminoalcohols, different reducing agents can favor the formation of either syn or anti diastereomers. For instance, sterically demanding reducing agents may preferentially attack from the less hindered face of the ketone, leading to a specific diastereomer.

Catalyst Control: Asymmetric catalysis is a powerful tool for controlling stereoselectivity. Chiral catalysts, which can be either organometallic complexes or purely organic molecules, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer or diastereomer. In the context of diamine synthesis, catalytic asymmetric direct Mannich reactions have been shown to be effective for the stereocontrolled synthesis of both syn- and anti-α,β-diamino acid derivatives. nih.gov The choice of catalyst can be crucial; for example, in some reactions, a C2-symmetric catalyst may favor the formation of the anti diastereomer, while a C1-symmetric catalyst leads to the syn product.

The table below provides a general overview of how different catalytic systems can influence the stereochemical outcome in diamine synthesis.

| Catalytic System | Typical Stereochemical Preference |

| Chiral Phosphoric Acids | Can control chemo-, regio-, and stereoselective addition to provide anti-α,β-diamino acid derivatives. acs.orgrsc.org |

| Copper-based catalysts with chiral ligands | Can provide access to chiral 1,2-diamino synthons as single stereoisomers. acs.org |

| Organometallic or organic catalysts in Mannich reactions | Can be tuned to favor either syn- or anti-α,β-diamino acid derivatives. nih.gov |

Applications of 2s,5s 1,6 Diphenylhexane 2,5 Diamine in Asymmetric Catalysis

Role as Chiral Ligands in Transition Metal Catalysis

The ability of (2S,5S)-1,6-diphenylhexane-2,5-diamine to form stable complexes with various transition metals has led to the development of a wide array of chiral catalysts. By modifying the amine functionalities, chemists can fine-tune the steric and electronic properties of the resulting ligands, thereby optimizing their performance in specific asymmetric reactions. These ligands effectively transfer their chirality to the catalytic center, enabling the production of enantiomerically enriched products.

Ligand Design for Enantioselective Alkylation Reactions

While direct applications of (2S,5S)-1,6-diphenylhexane-2,5-diamine in enantioselective alkylation are not extensively documented in readily available literature, the principles of chiral ligand design suggest its potential. Derivatives of this diamine can be envisioned to form Schiff base or N,N'-dioxide ligands. For instance, condensation with salicylaldehydes would yield salen-type ligands, which are known to coordinate with metals like copper and nickel. These complexes could potentially catalyze the asymmetric alkylation of substrates such as glycine (B1666218) imines or β-keto esters, where the chiral pocket created by the bulky phenyl groups would dictate the facial selectivity of the incoming electrophile.

| Substrate | Electrophile | Metal | Ligand Type | Potential Yield (%) | Potential ee (%) |

| Glycine Schiff base | Benzyl (B1604629) bromide | Ni(II) | Salen-type | High | High |

| Diethyl malonate | Allyl chloride | Pd(0) | Diphosphine | Moderate to High | Moderate to High |

This table represents potential applications based on the known reactivity of similar chiral diamine ligands.

Ligand Design for Enantioselective Vinylation Reactions

In the realm of enantioselective vinylation, ligands derived from (2S,5S)-1,6-diphenylhexane-2,5-diamine could be employed in reactions such as the Heck reaction or the addition of vinyl organometallic reagents to carbonyl compounds. For example, a phosphine-containing ligand synthesized from the diamine could be used to create a chiral palladium catalyst for an asymmetric Heck reaction. The C2-symmetric backbone of the ligand would be crucial in differentiating the prochiral faces of the olefin, leading to high enantioselectivity.

| Substrate | Reagent | Metal | Ligand Type | Potential Yield (%) | Potential ee (%) |

| Cyclohexenone | Phenylboronic acid | Rh(I) | Diene | High | High |

| Benzaldehyde | Vinylzinc bromide | Ti(IV) | Salen-type | Moderate to High | High |

This table illustrates hypothetical scenarios for the application of ligands derived from the target diamine.

Ligand Design for Enantioselective Allylation Reactions

The enantioselective allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral ligands derived from (2S,5S)-1,6-diphenylhexane-2,5-diamine, such as those forming N,N'-dioxide complexes with metals like silver or copper, could be effective catalysts. nih.gov These catalysts could activate allylic silanes or stannanes and facilitate their enantioselective addition to aldehydes and ketones. The stereochemical outcome would be governed by the well-defined chiral environment imposed by the ligand around the metal center.

| Aldehyde | Allylating Agent | Metal | Ligand Type | Yield (%) | ee (%) |

| Benzaldehyde | Allyltrimethoxysilane | Ag(I) | N,N'-Dioxide | Good | High (up to 80%) |

| p-Nitrobenzaldehyde | Allyltributylstannane | In(III) | Schiff Base | High | Moderate to High |

Data for the first entry is based on similar Ag(I)-catalyzed allylations of aldimines. nih.gov The second entry is a potential application.

Application in Carbon-Carbon Bond Forming Reactions

The versatility of (2S,5S)-1,6-diphenylhexane-2,5-diamine extends to a broader range of carbon-carbon bond forming reactions. For instance, its derivatives can serve as chiral ligands in Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. The formation of chiral N,N'-dioxide ligands from this diamine has been shown to be particularly effective in coordinating with Lewis acidic metal ions such as Sc(III), Cu(II), and Ni(II). rsc.orgresearchgate.net These complexes act as potent chiral Lewis acid catalysts, activating substrates and controlling the stereochemistry of the product.

In a representative example, a chiral N,N'-dioxide-Ni(II) complex could catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording the corresponding products in high yields and with excellent enantioselectivities. researchgate.net

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Yield (%) | ee (%) |

| Friedel-Crafts Alkylation | Indole | trans-β-Nitrostyrene | N,N'-Dioxide-Ni(II) | High | >90 |

| Michael Addition | Diethyl malonate | Chalcone | Schiff Base-Cu(II) | High | High |

| Diels-Alder | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | N,N'-Dioxide-Sc(III) | High | >95 |

This table highlights the potential of ligands derived from the diamine in various C-C bond forming reactions, with data extrapolated from studies on similar N,N'-dioxide ligands. researchgate.net

Performance as Organocatalysts in Stereoselective Reactions

Beyond their role as ligands in transition metal catalysis, derivatives of (2S,5S)-1,6-diphenylhexane-2,5-diamine can also function as potent organocatalysts. This is particularly true for reactions that proceed through enamine or iminium ion intermediates.

Catalysis of Asymmetric Aldol (B89426) Reactions with Protonated Diamines

Protonated chiral diamines have been successfully employed as organocatalysts for asymmetric aldol reactions. researchgate.netmdpi.com While specific studies focusing on the protonated form of (2S,5S)-1,6-diphenylhexane-2,5-diamine are not prevalent, the general mechanism provides a framework for its potential application. In the presence of a proton source, one of the amino groups of the diamine can form an enamine with a ketone donor, while the other protonated amino group can activate the aldehyde acceptor through hydrogen bonding. This dual activation model, facilitated by the chiral scaffold of the diamine, allows for highly stereoselective carbon-carbon bond formation.

For example, the reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde, catalyzed by a protonated chiral diamine, can yield the corresponding aldol product with high diastereoselectivity and enantioselectivity. The steric bulk of the phenyl groups on the diamine backbone would play a crucial role in controlling the approach of the electrophile to the enamine.

| Ketone | Aldehyde | Catalyst | Diastereomeric Ratio (anti/syn) | ee (%) (anti) |

| Cyclohexanone | p-Nitrobenzaldehyde | Protonated (1R,2R)-1,2-Diphenylethylenediamine | 95:5 | 99 |

| Acetone | Benzaldehyde | Protonated Chiral Diamine | - | High |

Data is based on studies using structurally similar chiral 1,2-diamines as organocatalysts. researchgate.netmdpi.com

Catalyst Tuning and Rational Design for Enhanced Enantioselectivity

It is concluded that (2S,5S)-1,6-diphenylhexane-2,5-diamine is not a widely studied catalyst for these particular applications in the accessible scientific literature.

Mechanistic Investigations and Stereochemical Models

Transition State Modeling and Prediction of Stereochemical Outcome

The stereochemical outcome of a reaction catalyzed by a metal complex of (2S,5S)-1,6-diphenylhexane-2,5-diamine is determined by the relative energies of the diastereomeric transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and predicting which stereoisomer will be preferentially formed.

In a typical asymmetric hydrogenation of a ketone, for instance, the mechanism is believed to involve a six-membered ring transition state. In this model, the metal center, the hydride, the oxygen and carbonyl carbon of the substrate, and the N-H proton of the diamine ligand are all involved. The chirality of the (2S,5S)-1,6-diphenylhexane-2,5-diamine ligand creates a specific three-dimensional environment that forces the substrate to adopt a particular orientation to minimize steric hindrance.

The two phenyl groups on the diamine backbone play a critical role in this stereodifferentiation. They create a "chiral pocket" that dictates the approach of the substrate. There are generally two competing transition state models, one leading to the (R)-product and the other to the (S)-product. The energy difference between these two transition states, often just a few kcal/mol, determines the enantiomeric excess of the reaction.

Table 1: Hypothetical Energy Differences in Transition States for a Generic Ketone Reduction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | 0.0 | (R) |

| TS-(S) | +2.5 |

Note: This table is illustrative and based on general principles of asymmetric catalysis. Specific energy values would require dedicated computational studies for (2S,5S)-1,6-diphenylhexane-2,5-diamine.

The prediction of the stereochemical outcome relies on accurately modeling all non-covalent interactions within the transition state, including steric repulsion, hydrogen bonding, and CH-π interactions between the substrate and the phenyl groups of the ligand.

Understanding Chiral Environment Modification by Diamine Ligands

The (2S,5S)-1,6-diphenylhexane-2,5-diamine ligand modifies the chiral environment around the metal center in several key ways. The C2-symmetry of the ligand simplifies the number of possible diastereomeric intermediates and transition states, which is advantageous for achieving high enantioselectivity.

The primary mechanism of chiral induction is through steric effects. The bulky phenyl groups on the diamine backbone create a well-defined chiral space. The substrate is forced to bind to the metal center in a way that minimizes steric clashes with these groups. This orientation, in turn, dictates the face of the prochiral substrate that is accessible for the subsequent chemical transformation (e.g., hydride attack).

Furthermore, the electronic properties of the diamine ligand can influence the catalytic activity. The nitrogen atoms of the diamine donate electron density to the metal center, which can affect its reactivity. While the primary role of the phenyl groups is steric, they can also engage in electronic interactions (e.g., π-stacking) with aromatic substrates, further stabilizing the preferred transition state.

The conformation of the five-membered chelate ring formed by the diamine and the metal is also crucial. For (2S,5S)-1,6-diphenylhexane-2,5-diamine, this ring typically adopts a λ (lambda) conformation. This specific conformation positions the phenyl groups in axial and equatorial orientations, which is a key feature of the chiral environment that directs the stereochemical outcome.

Table 2: Key Factors in Chiral Environment Modification

| Factor | Description | Impact on Stereoselectivity |

| C2-Symmetry | Simplifies the diastereomeric landscape of reaction intermediates. | High |

| Steric Hindrance | Bulky phenyl groups create a "chiral pocket" that directs substrate binding. | High |

| Chelate Ring Conformation | The λ conformation of the five-membered ring positions the phenyl groups for effective stereocontrol. | High |

| Electronic Effects | Electron-donating nitrogen atoms modulate the reactivity of the metal center. | Moderate |

| Non-Covalent Interactions | CH-π and π-stacking interactions can further stabilize the favored transition state. | Substrate Dependent |

Structural Analysis and Advanced Spectroscopic Characterization

Spectroscopic Probes for Configuration and Conformation

A suite of spectroscopic techniques is employed to define the structure and stereochemistry of (2S,5S)-1,6-diphenylhexane-2,5-diamine. Each method offers a unique piece of the structural puzzle, from atomic connectivity to the spatial arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and solution-state conformation of organic molecules. For (2S,5S)-1,6-diphenylhexane-2,5-diamine, both ¹H and ¹³C NMR spectra provide a wealth of information. Due to the molecule's C₂ symmetry, the number of signals in the NMR spectra is halved, simplifying analysis.

In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (~7.20-7.35 ppm). The benzylic protons (Ph-CH₂) and the methine protons (CH-N) are diastereotopic and would be expected to show distinct signals. The protons on the carbons adjacent to the nitrogen atom are deshielded and typically resonate in the range of 2.5-3.0 ppm. The N-H protons of the secondary amine groups exhibit a broad signal whose chemical shift is highly dependent on solvent and concentration, generally appearing between 0.5 and 5.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The symmetry of the molecule results in nine distinct carbon signals. The phenyl group carbons are observed in the downfield region (~126-140 ppm). The benzylic carbon and the carbon bearing the amino group (C2/C5) would be found in the aliphatic region, with the latter being influenced by the electronegative nitrogen atom.

Table 1: Representative ¹H NMR Spectral Data This table presents expected chemical shifts (δ) for (2S,5S)-1,6-diphenylhexane-2,5-diamine based on typical values for similar structural motifs.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.35 | Multiplet |

| Methine (CH -NH) | ~2.8 - 3.1 | Multiplet |

| Benzylic (Ph-CH ₂) | ~2.5 - 2.8 | Multiplet |

| Methylene (-CH ₂-CH ₂-) | ~1.5 - 1.8 | Multiplet |

Table 2: Representative ¹³C NMR Spectral Data This table presents expected chemical shifts (δ) for (2S,5S)-1,6-diphenylhexane-2,5-diamine.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Phenyl (Ar-C, quaternary) | ~140 |

| Phenyl (Ar-CH) | ~126 - 129 |

| Methine (C H-NH) | ~55 - 60 |

| Benzylic (Ph-C H₂) | ~40 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For (2S,5S)-1,6-diphenylhexane-2,5-diamine, the IR spectrum is characterized by several key absorptions. orgchemboulder.comlibretexts.org As a secondary amine, it is expected to show a single, medium-intensity N-H stretching vibration in the region of 3350–3310 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value (2850-3000 cm⁻¹). orgchemboulder.com The C-N stretching of the aliphatic amine is found in the 1250–1020 cm⁻¹ region. libretexts.org Other characteristic peaks include C-C stretching vibrations for the aromatic ring (~1600 and 1450 cm⁻¹) and C-H bending vibrations. orgchemboulder.com

Table 3: Representative IR Absorption Frequencies This table presents expected absorption frequencies for the key functional groups in (2S,5S)-1,6-diphenylhexane-2,5-diamine.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium |

| Amine N-H | Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. The molecular formula of (2S,5S)-1,6-diphenylhexane-2,5-diamine is C₁₈H₂₄N₂. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. jove.com The calculated molecular weight is approximately 268.4 g/mol .

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.org For this diamine, α-cleavage could lead to the loss of a benzyl (B1604629) radical (C₇H₇•, 91 Da) to form an iminium ion, or cleavage within the hexane (B92381) backbone. The presence of two nitrogen atoms allows for multiple fragmentation possibilities, which can help confirm the structure.

Table 4: Expected Key Mass Spectrometry Fragments This table outlines the expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of (2S,5S)-1,6-diphenylhexane-2,5-diamine.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₈H₂₄N₂]⁺ | 268 | Molecular Ion |

| [M-C₇H₇]⁺ | [C₁₁H₁₇N₂]⁺ | 177 | Loss of a benzyl radical via α-cleavage |

| [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | 120 | Iminium ion from cleavage of C3-C4 bond |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule, including both its absolute configuration and its conformation in solution.

For (2S,5S)-1,6-diphenylhexane-2,5-diamine, the CD spectrum arises from electronic transitions associated with the phenyl chromophores. The spatial arrangement of these chromophores, dictated by the chiral centers, creates a chiral environment that gives rise to characteristic CD signals (Cotton effects). The sign and intensity of these Cotton effects are directly related to the molecule's stereochemistry. When the diamine is used as a ligand in a metal complex, new CD bands appear in the d-d transition region of the metal, which are influenced by both the vicinal effect of the chiral centers and the conformational chirality of the resulting chelate ring. rsc.orgoup.com

Solid-State Structural Determination

While spectroscopic methods provide invaluable data on the structure in solution, solid-state analysis offers a definitive picture of the molecule's conformation and intermolecular interactions in the crystalline phase.

Single-Crystal X-ray Diffraction (SC-XRD) of Diamine Derivatives and Complexes

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. carleton.eduunimi.it This technique can unambiguously establish the absolute configuration of chiral centers and provide exact measurements of bond lengths, bond angles, and torsion angles.

Although a crystal structure for the parent (2S,5S)-1,6-diphenylhexane-2,5-diamine is not publicly available, analysis of its derivatives or metal complexes would be highly informative. An SC-XRD study would confirm the S configuration at both the C2 and C5 positions. It would also reveal the conformation of the hexane backbone and the orientation of the two phenyl substituents relative to each other. When chelated to a metal center, the diamine typically forms a seven-membered ring. The conformation of this chelate ring (e.g., chair, boat, or twist-boat) is critical to the stereoselectivity it imparts in catalytic reactions and would be precisely defined by SC-XRD.

Table 5: Key Structural Parameters Obtainable from SC-XRD This table lists the type of data that would be obtained from a hypothetical SC-XRD analysis of a derivative or complex of (2S,5S)-1,6-diphenylhexane-2,5-diamine.

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C, C-H). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, N-C-C). |

| Torsion Angles | Defines the conformation of the molecular backbone and substituent orientation. |

Analysis of Crystal Packing and Supramolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the crystal packing and supramolecular interactions of the isolated compound (2S,5S)-1,6-diphenylhexane-2,5-diamine. While information exists for related structures, such as the dihydrochloride (B599025) salt of its enantiomer, (2R,5R)-1,6-diphenylhexane-2,5-diamine, detailed crystallographic data for the (2S,5S) stereoisomer, including its space group, unit cell dimensions, and specific intermolecular contacts, remains unreported in the accessed resources.

Therefore, a detailed analysis of the crystal packing and a quantitative description of the supramolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, for (2S,5S)-1,6-diphenylhexane-2,5-diamine cannot be provided at this time. The generation of data tables with crystallographic parameters and key interaction geometries is consequently not possible.

For a complete understanding of the solid-state architecture of this compound, a single-crystal X-ray diffraction study would be required. Such an analysis would elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice and provide valuable insights into the non-covalent interactions that govern its solid-state assembly.

Computational and Theoretical Studies of 2s,5s 1,6 Diphenylhexane 2,5 Diamine

Molecular Modeling and Energy Minimization (e.g., AM1 Semiempirical Methods)

Molecular modeling serves as a foundational tool for understanding the three-dimensional structure and conformational preferences of molecules like (2S,5S)-1,6-diphenylhexane-2,5-diamine. Energy minimization, a key component of molecular modeling, seeks to find the lowest energy conformation (the most stable arrangement of atoms) of a molecule.

Semiempirical methods, such as AM1 (Austin Model 1), offer a computationally efficient way to perform these calculations. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate molecular properties. For a flexible molecule like (2S,5S)-1,6-diphenylhexane-2,5-diamine, with its rotatable bonds in the hexane (B92381) backbone and phenyl groups, AM1 can be used to explore the potential energy surface and identify low-energy conformers. This information is crucial for understanding how the ligand might orient itself when coordinating to a metal center or interacting with a substrate.

Table 1: Illustrative Conformational Energy Data for a Chiral Diamine (Note: This is hypothetical data to illustrate the output of such a study, as specific data for (2S,5S)-1,6-diphenylhexane-2,5-diamine is not available.)

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.5 |

| C | 0° (syn) | 5.2 |

Density Functional Theory (DFT) Calculations for Stereospecificity and Reaction Pathways

Density Functional Theory (DFT) is a more rigorous quantum mechanical method that has become a cornerstone for studying reaction mechanisms and the origins of stereoselectivity. DFT calculations can provide detailed insights into the electronic structure of molecules and the transition states of chemical reactions.

In the context of a catalyst system involving (2S,5S)-1,6-diphenylhexane-2,5-diamine, DFT would be employed to model the entire catalytic cycle. For instance, in an asymmetric transfer hydrogenation reaction, DFT can be used to calculate the energies of the catalyst-substrate complex, the transition state for the hydride transfer, and the final product complex. nih.govrsc.org By comparing the activation energies for the pathways leading to the different stereoisomers of the product, researchers can predict and rationalize the enantioselectivity of the reaction. These calculations often highlight subtle non-covalent interactions, such as CH/π interactions between the ligand and the substrate, which can be decisive in controlling the stereochemical outcome. rsc.org

Quantum Chemical Analysis of Catalytic Mechanisms and Enantioselectivity

Quantum chemical analysis provides a deep dive into the electronic factors governing a catalytic reaction. This involves examining the molecular orbitals, charge distributions, and bonding characteristics of the reactants, intermediates, and transition states. For a metal complex of (2S,5S)-1,6-diphenylhexane-2,5-diamine, this analysis can reveal how the electronic properties of the ligand influence the reactivity of the metal center.

For example, Natural Bond Orbital (NBO) analysis can be used to quantify the donation of electron density from the nitrogen atoms of the diamine ligand to the metal. This information helps in understanding the stability of the complex and the activation of the metal for the catalytic process. Furthermore, by analyzing the transition state structures, one can identify the key orbital interactions that stabilize the favored pathway, thus providing a detailed electronic basis for the observed enantioselectivity.

Computational Prediction of Ligand-Substrate and Ligand-Metal Interactions

Computational methods are invaluable for visualizing and quantifying the intricate interactions between a chiral ligand, a metal center, and a substrate. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize non-covalent interactions that are critical for stereodifferentiation.

For a catalyst system incorporating (2S,5S)-1,6-diphenylhexane-2,5-diamine, computational models can predict the preferred binding mode of a substrate. These models can reveal steric repulsions that disfavor one approach of the substrate and attractive interactions, like hydrogen bonds or π-stacking, that stabilize another. In metal complexes, the calculations can predict bond lengths, bond angles, and coordination energies, offering a detailed picture of the ligand-metal interaction. This is particularly important for understanding the stability and reactivity of the active catalytic species.

Table 2: Example of Calculated Interaction Energies in a Catalyst-Substrate Complex (Note: This is hypothetical data for illustrative purposes.)

| Interaction Type | Interacting Fragments | Calculated Energy (kcal/mol) |

| Hydrogen Bond | Ligand-NH --- Substrate-Carbonyl | -3.5 |

| CH/π Interaction | Ligand-Phenyl --- Substrate-Aryl | -2.1 |

| Steric Repulsion | Ligand-Backbone --- Substrate-Substituent | +1.8 |

In Silico Pharmacophore Modeling for Related Structures

Pharmacophore modeling is a technique commonly used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a specific biological activity. While (2S,5S)-1,6-diphenylhexane-2,5-diamine is primarily known as a chiral ligand, its structural motifs could be relevant in a medicinal chemistry context.

In silico pharmacophore modeling for structures related to this diamine would involve aligning a set of known active molecules to identify common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model could then be generated to represent this spatial arrangement. This model can be used as a 3D query to screen large virtual compound libraries to identify new molecules that are likely to possess similar biological activity. This approach allows for the efficient exploration of chemical space in the search for new lead compounds.

Derivatization and Functionalization of 2s,5s 1,6 Diphenylhexane 2,5 Diamine

Synthesis of N-Substituted Diamine Derivatives

The primary amine functionalities of (2S,5S)-1,6-diphenylhexane-2,5-diamine are readily susceptible to N-substitution reactions, such as acylation and alkylation, which are fundamental steps in its utilization as a synthetic precursor.

N-Acylation: The diamine can be readily N-acylated by reacting it with acylating agents like acid chlorides or acid anhydrides in the presence of a base. This reaction is a cornerstone in the synthesis of more complex structures, including the core of HIV protease inhibitors. For instance, in the synthetic pathway towards Lopinavir, a related diamino alcohol intermediate undergoes N-acylation with (2,6-dimethylphenoxy)acetic acid. This transformation highlights how specific acyl groups can be introduced to impart desired structural and functional properties to the final molecule.

N-Alkylation: While less common in the context of its most famous applications, N-alkylation can be achieved using standard methods, such as reductive amination or reaction with alkyl halides. These modifications can be used to synthesize N,N'-dialkylated diamines, which can serve as ligands for metal catalysts or as building blocks for other complex molecules.

The ability to selectively protect one amine group while reacting the other allows for the synthesis of unsymmetrically substituted derivatives, further expanding the synthetic utility of this chiral scaffold.

Preparation of Chiral Auxiliaries and Reagents (e.g., Oxazolidinones, Oxazinones, Phosphonamides)

The well-defined stereochemistry of (2S,5S)-1,6-diphenylhexane-2,5-diamine and its derivatives makes them excellent precursors for a variety of chiral auxiliaries and reagents used in asymmetric catalysis.

Oxazolidinones: Derivatives of the diamine core structure can be converted into cyclic carbamates like oxazolidinones. For example, in synthetic routes toward hydroxyethylene dipeptide isosteres, an intermediate amino alcohol can be cyclized to form a 1,3-oxazolidinone. core.ac.uk This strategy serves to selectively protect the secondary hydroxyl group and one of the amino groups, facilitating further functionalization at the other amine. core.ac.uk

Oxazinones: While specific examples starting directly from (2S,5S)-1,6-diphenylhexane-2,5-diamine are not prominent in the literature, chiral 1,3-diamines are known precursors to chiral 1,3-oxazinones. By converting one of the amine groups to a hydroxyl group (via diazotization followed by hydrolysis) and then reacting the resulting amino alcohol with a carbonyl source like phosgene (B1210022) or a chloroformate, a cyclic carbamate (B1207046) (oxazinone) can be formed.

Phosphonamides: Chiral diamines are extensively used as backbones for chiral phosphonamides and related phosphorus-based reagents. The reaction of (2S,5S)-1,6-diphenylhexane-2,5-diamine with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), followed by quenching with an alcohol or a secondary amine, can yield chiral phosphoramidites or phosphorous triamides. core.ac.ukwikipedia.org These P-chiral or C₂-symmetric ligands are valuable in a range of metal-catalyzed asymmetric reactions, where they can induce high levels of enantioselectivity. core.ac.ukacs.org The steric bulk provided by the diphenylhexane backbone is crucial for creating an effective chiral environment around the metal center. acs.org

Table 1: Synthesis of Chiral Auxiliaries and Reagents

| Auxiliary/Reagent Type | General Synthetic Approach | Key Intermediate/Precursor | Potential Application |

|---|---|---|---|

| Oxazolidinone | Cyclization of an amino alcohol derivative with a carbonyl source. | Amino alcohol derived from the diamine core. | Protecting group; chiral auxiliary. |

| Phosphonamide / Phosphorous Triamide | Reaction of the diamine with a phosphorus halide (e.g., PCl₃) followed by reaction with amines/alcohols. | (2S,5S)-1,6-diphenylhexane-2,5-diamine | Chiral ligands for asymmetric catalysis. |

Formation of Sulfonamide and Phosphorylated Ligands

The nucleophilic nature of the amine groups facilitates the synthesis of sulfonamide and various phosphorylated ligands, which are pivotal in coordination chemistry and asymmetric catalysis.

Sulfonamide Ligands: The diamine can be readily converted into a bis-sulfonamide ligand by reacting it with two equivalents of a sulfonyl chloride (e.g., toluenesulfonyl chloride, TsCl) in the presence of a base. The resulting N,N'-bis(sulfonyl) diamine can act as a versatile chiral ligand for various metal catalysts. The sulfonamide nitrogen atoms can be deprotonated to form anionic ligands that coordinate strongly to metal centers, and the stereochemistry of the diamine backbone effectively controls the spatial arrangement of the coordinating groups.

Phosphorylated Ligands: Beyond phosphonamides, the diamine serves as a scaffold for other important classes of phosphorylated ligands.

Phosphoramidite (B1245037) Ligands: By reacting the diamine with a chlorophosphite, such as that derived from BINOL, chiral phosphoramidite ligands can be prepared. These monodentate ligands have demonstrated exceptional efficacy in asymmetric transformations, including 1,4-additions and hydrogenations. wikipedia.org

Phosphine (B1218219) Ligands: While requiring more extensive modification, phosphine ligands can also be synthesized. This typically involves N-alkylation of the diamine with a haloalkylphosphine or a multi-step sequence to convert the amine groups into phosphine groups. These ligands, particularly diphosphines, are highly sought after for asymmetric hydrogenation and C-C bond-forming reactions. researchgate.net

Integration into Complex Molecular Architectures as Chiral Building Blocks

The most significant application of (2S,5S)-1,6-diphenylhexane-2,5-diamine and its derivatives is their role as a core structural unit in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

The diamino alcohol derivative of (2S,5S)-1,6-diphenylhexane-2,5-diamine is the central structural motif in several highly successful HIV protease inhibitors. This core mimics the transition state of the viral protease's natural peptide substrate, enabling potent inhibition.

Ritonavir: The synthesis of Ritonavir involves the coupling of the (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane intermediate with another complex acid fragment. The diamino alcohol core provides the precise stereochemical and spatial orientation of substituents necessary for high-affinity binding to the enzyme's active site.

The core structure of the diamino alcohol derived from (2S,5S)-1,6-diphenylhexane-2,5-diamine is classified as a hydroxyethylene dipeptide isostere. core.ac.uk Dipeptide isosteres are molecules designed to mimic the structure of a dipeptide while replacing the scissile amide bond with a non-hydrolyzable unit, rendering them resistant to enzymatic degradation.

The 1,4-diamino-2-hydroxybutane framework (with appropriate phenyl and benzyl (B1604629) substituents from the parent diamine) is a highly effective mimic of the transition state of peptide bond hydrolysis by aspartic proteases like HIV protease and renin. core.ac.uk Synthetic strategies have been developed to access these isosteres stereoselectively, often involving the reduction of an enaminone or epoxyalcohol intermediates to establish the required (2S,3S,5S) stereochemistry of the diamino alcohol core. core.ac.uk This methodology is general and allows for the synthesis of a variety of related diamino hydroxyethylene isosteres for use as enzyme inhibitor scaffolds. core.ac.uk

The development of antiviral drugs like Lopinavir and Ritonavir exemplifies the strategic functionalization of the (2S,5S)-1,6-diphenylhexane-2,5-diamine scaffold. The core structure provides the necessary stereochemical foundation, while the appended functional groups are tailored for specific interactions with the target enzyme.

Key functionalization steps include:

N-Acylation: Attaching specific side chains to the amine groups, such as the thiazolyl-containing group in Ritonavir or the 2,6-dimethylphenoxyacetyl group in Lopinavir, enhances binding affinity and pharmacokinetic properties.

Hydroxyl Group: The secondary alcohol in the core is crucial for mimicking the tetrahedral intermediate of peptide hydrolysis and forms a key hydrogen bond with the catalytic aspartate residues in the HIV protease active site.

This modular approach, combining a rigid chiral core with diverse functional groups, is a powerful strategy in modern drug design, enabling the creation of potent and specific antiviral agents.

Formation of Schiff Bases and Coordination Complexes

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov Chiral diamines, such as (2S,5S)-1,6-diphenylhexane-2,5-diamine, are particularly useful in this context as they can form multidentate Schiff base ligands that can coordinate with metal ions to create chiral metal complexes. researchgate.net These complexes have garnered significant interest due to their applications as catalysts in asymmetric synthesis. nih.gov

The reaction of (2S,5S)-1,6-diphenylhexane-2,5-diamine with two equivalents of a suitable aldehyde, such as salicylaldehyde (B1680747) or its derivatives, is expected to yield a tetradentate Schiff base ligand. ijcrr.com The general reaction scheme for the formation of such a ligand is depicted below:

Figure 1: General reaction scheme for the formation of a tetradentate Schiff base ligand from (2S,5S)-1,6-diphenylhexane-2,5-diamine and a substituted salicylaldehyde.

The resulting Schiff base ligand, often referred to as a "salen-type" ligand when derived from salicylaldehyde, possesses a pre-organized N2O2 donor set that is highly effective for chelating transition metal ions. uchile.cl The imine nitrogen atoms and the deprotonated phenolic oxygen atoms act as the coordination sites.

The coordination of these chiral Schiff base ligands to metal centers, such as copper(II) or nickel(II), leads to the formation of stable, well-defined coordination complexes. nih.govutm.my The stereochemistry of the diamine backbone is transferred to the resulting metal complex, creating a chiral environment around the metal center. This chirality is crucial for the application of these complexes in enantioselective catalysis. mdpi.com

The characterization of these Schiff bases and their metal complexes typically involves a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond (C=N stretch), while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the ligand. mdpi.com Upon complexation, changes in the spectroscopic signatures, such as shifts in the IR and UV-Vis absorption bands, indicate the coordination of the ligand to the metal ion. mdpi.com X-ray crystallography can provide definitive proof of the structure and stereochemistry of the metal complexes. nih.gov

Below is a table summarizing the expected characteristics of Schiff bases derived from (2S,5S)-1,6-diphenylhexane-2,5-diamine and their potential metal complexes, based on analogous systems reported in the literature.

| Compound Type | Expected Synthesis Method | Key Functional Groups | Potential Metal Ions for Complexation | Expected Coordination Geometry |

| Schiff Base Ligand | Condensation of the diamine with 2 equivalents of an aldehyde (e.g., salicylaldehyde) | Imine (C=N), Phenolic (-OH) | N/A | N/A |

| Copper(II) Complex | Reaction of the Schiff base ligand with a Cu(II) salt (e.g., Cu(OAc)₂) | Coordinated Imine (C=N), Coordinated Phenolate (-O-) | Cu(II) | Square Planar or Distorted Tetrahedral |

| Nickel(II) Complex | Reaction of the Schiff base ligand with a Ni(II) salt (e.g., Ni(OAc)₂) | Coordinated Imine (C=N), Coordinated Phenolate (-O-) | Ni(II) | Square Planar |

This table is based on general knowledge of Schiff base chemistry and coordination complexes of similar C2-symmetric diamines.

Application of Homologation-Deoxygenation Strategies in Diamine Synthesis

The synthesis of chiral diamines is a significant area of research in organic chemistry. While various methods exist for their preparation, homologation-deoxygenation strategies offer a potential, albeit less commonly reported, route to vicinal diamines starting from readily available chiral precursors like amino acids.

A homologation-deoxygenation strategy, in this context, would conceptually involve the extension of the carbon chain of an amino acid derivative, followed by the removal of a carbonyl or hydroxyl group to generate the diamine structure. For the synthesis of a 1,2-diamine, this could be envisioned starting from an α-amino acid.

A plausible, though speculative, multi-step sequence could involve:

Homologation: The carboxylic acid functionality of a protected phenylalanine derivative could be converted to a chloromethyl ketone. This intermediate could then undergo a reaction, for instance, with a suitable nucleophile to introduce the additional carbon atoms of the hexane (B92381) backbone.

Introduction of the second nitrogen: A subsequent step would involve the introduction of the second nitrogen atom, for example, through the conversion of a carbonyl group to an oxime, followed by reduction.

Deoxygenation: A key deoxygenation step would be required to remove any remaining hydroxyl or carbonyl functionalities from the carbon backbone to yield the final diamine.

It is important to note that such a synthetic approach would likely be complex and require careful control of stereochemistry at each step to ensure the desired (2S,5S) configuration of the final product. More conventional and established routes for the synthesis of chiral diamines, such as the reductive amination of diketones or the opening of chiral epoxides, are generally more prevalent in the literature.

The table below outlines a conceptual comparison of a hypothetical homologation-deoxygenation route with a more traditional synthetic approach for chiral diamines.

| Synthetic Strategy | Starting Materials | Key Transformations | Potential Advantages | Potential Challenges |

| Hypothetical Homologation-Deoxygenation | Protected Amino Acids (e.g., Phenylalanine) | Chain extension, Introduction of second nitrogen, Deoxygenation | Use of readily available chiral pool starting materials | Complexity of the multi-step synthesis, Control of stereochemistry |

| Traditional Reductive Amination | Diketones | Asymmetric reductive amination using a chiral catalyst or auxiliary | Often more direct and higher yielding | Synthesis of the chiral diketone precursor may be challenging |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

While synthetic routes to (2S,5S)-1,6-diphenylhexane-2,5-diamine exist, future research will likely focus on the development of more sustainable and efficient methodologies. Current approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Emerging research avenues in this area could include:

Biocatalytic and Chemoenzymatic Routes: The use of enzymes, either as isolated catalysts or in whole-cell systems, could offer a greener alternative for the synthesis of key intermediates or the final diamine product. For instance, the stereoselective enzymatic reduction of a diketone precursor or the enzymatic resolution of a racemic diamine could significantly improve the sustainability of the synthesis.

Catalytic Asymmetric Diamination: The direct, catalytic asymmetric diamination of a suitable achiral precursor, such as a 1,6-diphenylhexadiene derivative, would be a highly atom-economical approach. rsc.orgnih.govrsc.org This remains a significant challenge in synthetic chemistry, but progress in this area could revolutionize the synthesis of chiral diamines.

Flow Chemistry Approaches: The implementation of continuous flow processes for the synthesis of (2S,5S)-1,6-diphenylhexane-2,5-diamine could offer improved safety, efficiency, and scalability. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities, while also minimizing solvent usage and waste generation.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for (2S,5S)-1,6-diphenylhexane-2,5-diamine

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Substrate specificity of enzymes, catalyst stability and recovery. |

| Asymmetric Catalytic Diamination | High atom economy, potentially fewer synthetic steps. | Development of highly active and selective catalyst systems. |

Exploration of Unconventional Catalytic Applications

The primary application of (2S,5S)-1,6-diphenylhexane-2,5-diamine has been as a ligand in metal-catalyzed asymmetric reactions. However, its unique electronic and steric properties could be leveraged in more unconventional catalytic systems.

Future research could explore its use in:

Organocatalysis: The diamine itself, or its derivatives, could function as a chiral organocatalyst. For example, it could act as a Brønsted base or be derivatized into a chiral phase-transfer catalyst for enantioselective transformations.

Photoredox Catalysis: The integration of a chiral catalyst derived from (2S,5S)-1,6-diphenylhexane-2,5-diamine with a photoredox catalyst could enable novel asymmetric transformations that are not accessible through traditional thermal catalysis. This dual catalytic approach could open up new avenues for C-C and C-heteroatom bond formation.

Electrocatalysis: The immobilization of metal complexes of (2S,5S)-1,6-diphenylhexane-2,5-diamine onto electrode surfaces could lead to the development of novel electrocatalysts for asymmetric synthesis. This approach could offer a sustainable alternative to using chemical oxidants or reductants.

Advanced In Situ Spectroscopic Mechanistic Investigations

A deeper understanding of the catalytic mechanisms is crucial for the rational design of more efficient catalysts. Advanced in situ spectroscopic techniques can provide invaluable insights into the structure and behavior of catalytic species under reaction conditions. wiley.communi.cznih.govresearchgate.net

Future research should focus on:

High-Pressure NMR and IR Spectroscopy: These techniques can be used to monitor the formation and transformation of catalyst-substrate complexes in real-time, providing information on reaction kinetics and the nature of the active species. wiley.com

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and coordination environment of the metal center in a catalyst, helping to elucidate the electronic changes that occur during the catalytic cycle.

Mass Spectrometry Techniques: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize reaction intermediates, providing crucial pieces of the mechanistic puzzle.

By combining these techniques, a detailed picture of the catalytic cycle can be constructed, as illustrated hypothetically for a generic metal-catalyzed reaction in Table 2.

Table 2: Hypothetical Application of In Situ Spectroscopy to a Catalytic Cycle

| Catalytic Step | Spectroscopic Technique | Information Gained |

|---|---|---|

| Ligand Exchange | In situ NMR | Rate of substrate binding and product release. |

| Oxidative Addition | XAS | Change in metal oxidation state. |

| Migratory Insertion | In situ IR | Formation of new C-C or C-X bonds. |

Rational Design of Highly Efficient and Selective Chiral Catalysts

The insights gained from mechanistic studies can be used to rationally design new and improved catalysts based on the (2S,5S)-1,6-diphenylhexane-2,5-diamine scaffold. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net

Key strategies for rational catalyst design include:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing a theoretical framework for understanding catalyst performance and predicting the effect of ligand modifications. nih.govresearchgate.net

Steric and Electronic Tuning: The phenyl groups on the diamine backbone can be systematically modified with electron-donating or electron-withdrawing substituents to fine-tune the electronic properties of the catalyst. Similarly, the steric bulk of these groups can be adjusted to enhance enantioselectivity.

Expanding the Scope of Derivatization for New Material and Chemical Applications

Beyond catalysis, the unique chiral structure of (2S,5S)-1,6-diphenylhexane-2,5-diamine makes it an attractive building block for the synthesis of new functional materials and chemical probes.

Emerging research in this area could focus on:

Chiral Polymers and Metal-Organic Frameworks (MOFs): The incorporation of the diamine as a monomer into polymers or as a linker in MOFs could lead to the development of materials with interesting properties, such as chiral recognition capabilities for separation science or as heterogeneous catalysts. nih.gov

Chiral Sensors: The derivatization of the diamine with chromophores or fluorophores could result in the creation of chiral sensors for the enantioselective detection of other molecules.

Chiral Derivatizing Agents: The diamine can be used as a chiral derivatizing agent to determine the enantiomeric excess of other chiral compounds using techniques like NMR spectroscopy. beilstein-journals.org The formation of diastereomeric derivatives allows for their differentiation and quantification by NMR.

The potential applications of derivatized (2S,5S)-1,6-diphenylhexane-2,5-diamine are summarized in Table 3.

Table 3: Potential Applications of Derivatized (2S,5S)-1,6-diphenylhexane-2,5-diamine

| Derivative Class | Potential Application | Enabling Feature |

|---|---|---|

| Polymerized Diamine | Chiral stationary phase for chromatography | Macroporous structure with chiral recognition sites. |

| MOF Linker | Enantioselective gas separation | Defined pore size and chiral internal surface. |

| Fluorescently Tagged Diamine | Chiral sensor for amino acids | Enantioselective binding leading to a change in fluorescence. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,5S)-1,6-diphenylhexane-2,5-diamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves enantioselective catalysis or chiral auxiliary strategies. Key parameters include:

- Catalyst selection : Use of transition-metal complexes (e.g., Ru or Rh) with chiral ligands to enforce (2S,5S) configuration .

- Temperature control : Lower temperatures (<50°C) reduce racemization risks during amine bond formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereochemical fidelity by stabilizing intermediates.

- Post-synthesis analysis : Chiral HPLC or NMR with chiral shift reagents to confirm enantiomeric excess (ee) ≥98% .

Q. How do salt forms (e.g., dihydrochloride) impact the physicochemical properties of this diamine, and what purification methods are recommended?

- Methodological Answer :

- Solubility : The dihydrochloride salt improves aqueous solubility, facilitating biological assays. Free base is preferable for organic-phase reactions .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity dihydrochloride. For free base, silica-gel chromatography with ethyl acetate/hexane (1:3) is effective.

- Characterization : Use differential scanning calorimetry (DSC) to confirm melting points and X-ray crystallography for salt structure validation.

Q. What analytical techniques are critical for confirming the stereochemical purity of (2S,5S)-1,6-diphenylhexane-2,5-diamine?

- Methodological Answer :

- Chiral HPLC : Employ a Daicel CHIRALPAK® column (e.g., AD-H) with hexane/isopropanol (85:15) mobile phase; retention times differentiate enantiomers.

- Optical rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for (2S,5S) configuration.

- Vibrational circular dichroism (VCD) : Resolves subtle stereochemical ambiguities in complex mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values across different catalytic systems?

- Methodological Answer :

- Variable isolation : Systematically test catalyst loading, solvent, and temperature to identify outliers.

- Cross-validation : Compare ee results using orthogonal methods (e.g., HPLC vs. NMR with Eu(hfc)₃).

- Mechanistic studies : Conduct density functional theory (DFT) calculations to model transition states and identify steric/electronic factors causing discrepancies .

Q. What enzymatic or kinetic resolution strategies are effective for isolating the (2S,5S) stereoisomer from racemic mixtures?

- Methodological Answer :

- Lipase-mediated hydrolysis : Use Candida antarctica lipase B (CAL-B) to selectively hydrolyze undesired (2R,5R) enantiomers, leveraging steric hindrance differences .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >90% yield and ee.

- Process optimization : Monitor pH (6.5–7.5) and temperature (30–40°C) to balance enzyme activity and stability.

Q. What role does (2S,5S)-1,6-diphenylhexane-2,5-diamine play as a chiral intermediate in synthesizing pharmacologically relevant compounds like Cobicistat?

- Methodological Answer :

- Scaffold functionalization : The diamine’s rigid backbone directs regioselective coupling in Cobicistat’s macrocyclic structure.

- Stereochemical transfer : The (2S,5S) configuration ensures correct spatial alignment for HIV protease inhibition.

- Reaction engineering : Optimize Mitsunobu or Ullmann coupling conditions (e.g., CuI/1,10-phenanthroline) to preserve stereochemistry during Cobicistat synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.